Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate, also known as TIPP, is a synthetic compound that has been studied for its potential use in the field of medicinal chemistry. TIPP is a piperazine derivative that has been shown to have significant biological activity, including potent opioid receptor agonism.
Mechanism of Action
Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate acts as a potent agonist at the mu opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. By binding to this receptor, Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has also been shown to have some activity at the delta and kappa opioid receptors, although its affinity for these receptors is lower than that for the mu receptor.
Biochemical and Physiological Effects:
Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has been shown to have potent analgesic effects in animal models of pain, including thermal and mechanical nociception. In addition to its analgesic properties, Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has also been shown to have some anxiolytic and antidepressant effects, although these effects are less well characterized. Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has been shown to have a relatively long duration of action, which may make it a useful therapeutic agent for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has several advantages as a research tool, including its high affinity and selectivity for the mu opioid receptor, its potent analgesic effects, and its relatively long duration of action. However, Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate also has some limitations, including its potential for opioid receptor desensitization and its relatively low solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate. One area of interest is the development of new analogs and derivatives of Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate that may have improved pharmacological properties, such as increased selectivity for the mu opioid receptor or improved solubility. Another area of interest is the investigation of the potential therapeutic applications of Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate and related compounds, particularly in the treatment of chronic pain and other conditions that involve opioid receptors. Finally, there is a need for further research on the biochemical and physiological effects of Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate, particularly with regard to its anxiolytic and antidepressant properties.
Scientific Research Applications
Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has been the subject of extensive research in the field of medicinal chemistry, particularly in the development of new opioid receptor agonists. Opioid receptors are a family of G protein-coupled receptors that are involved in the regulation of pain, mood, and reward. Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate has been shown to have high affinity and selectivity for the mu opioid receptor, making it a promising candidate for the development of new analgesic drugs.
properties
IUPAC Name |
tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-25(2,3)32-24(31)29-16-14-28(15-17-29)23(30)19-11-8-18(9-12-19)10-13-22-20-6-4-5-7-21(20)26-27-22/h4-13H,14-17H2,1-3H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUSNVIMBHNBQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[4-[2-(1H-indazol-3-yl)ethenyl]benzoyl]piperazine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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